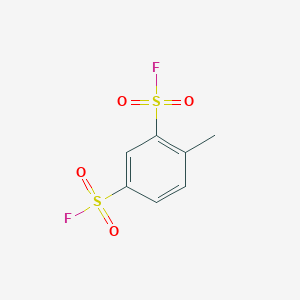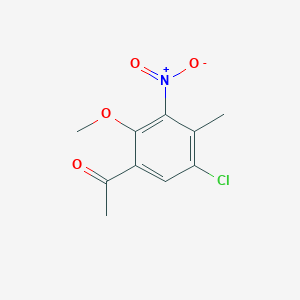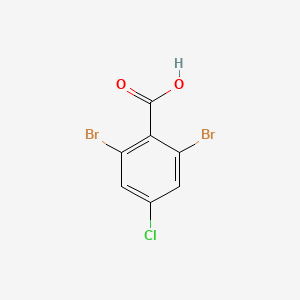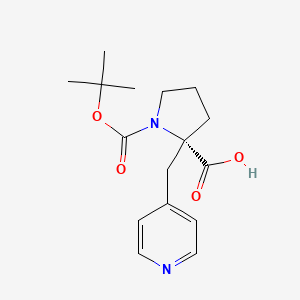
(3-Hexylthiophen-2-yl)magnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hexylthiophen-2-yl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C10H15BrMgS and a molecular weight of 271.4975 . It is typically available as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF).
准备方法
Synthetic Routes and Reaction Conditions: (3-Hexylthiophen-2-yl)magnesium bromide is synthesized by reacting magnesium with 2-bromo-3-hexylthiophene in the presence of a catalyst. The reaction is typically carried out in anhydrous diethyl ether to prevent the formation of unwanted by-products . The general reaction scheme is as follows:
Mg+2-bromo-3-hexylthiophene→(3-Hexylthiophen-2-yl)magnesium bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: (3-Hexylthiophen-2-yl)magnesium bromide primarily undergoes nucleophilic addition and substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution: Reacts with halides to form new carbon-carbon bonds.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Alkanes: Formed from the reaction with alkyl halides.
科学研究应用
(3-Hexylthiophen-2-yl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: Utilized in the synthesis of conducting polymers for electronic applications.
Material Science: Employed in the development of new materials with unique properties.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of (3-Hexylthiophen-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The compound can target various molecular pathways depending on the nature of the electrophile it reacts with.
相似化合物的比较
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison: (3-Hexylthiophen-2-yl)magnesium bromide is unique due to the presence of the thiophene ring and the hexyl side chain. This structure imparts distinct electronic properties, making it particularly useful in the synthesis of conducting polymers and materials for electronic applications .
属性
IUPAC Name |
magnesium;3-hexyl-2H-thiophen-2-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.BrH.Mg/c1-2-3-4-5-6-10-7-8-11-9-10;;/h7-8H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWJFNIKLLBURJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=[C-]SC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrMgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate](/img/structure/B6336388.png)
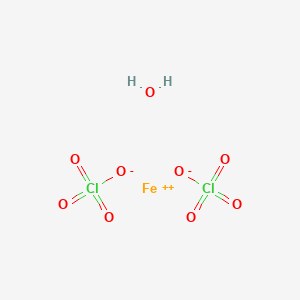

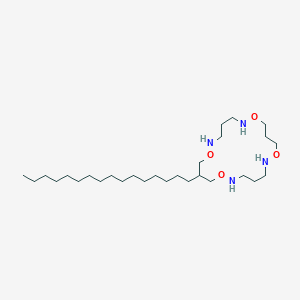

![Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide](/img/structure/B6336440.png)
